

A Spectroscopic Comparison of 2,6-Dimethyl-4-nitrosophenol and Its Isomers

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitrosophenol

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This guide provides a detailed spectroscopic comparison of **2,6-Dimethyl-4-nitrosophenol** and its key structural and functional group isomer, 2,6-Dimethyl-4-nitrophenol. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of their distinct spectral characteristics, supported by experimental data and methodologies. The comparison highlights how minor structural variations, such as the difference between a nitroso (-NO) and a nitro (-NO₂) group, lead to significant changes in spectroscopic signatures.

Spectroscopic Data Comparison

The electronic and vibrational properties of **2,6-Dimethyl-4-nitrosophenol** and its nitro-isomer are distinct, as revealed by UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These differences are primarily due to the varied electronic effects of the nitroso and nitro functional groups.

Spectroscopic Technique	2,6-Dimethyl-4-nitrosophenol	2,6-Dimethyl-4-nitrophenol	Key Differences and Notes
Molecular Formula	C ₈ H ₉ NO ₂	C ₈ H ₉ NO ₃	The nitro isomer contains an additional oxygen atom.
Molecular Weight	151.16 g/mol [1]	167.16 g/mol [2][3]	The difference corresponds to the mass of one oxygen atom.
UV-Vis (λ _{max})	~350 nm[1]	~351 nm (for 4-nitrophenol)[4]	The absorption maximum is sensitive to the substituent. The nitro group is a strong electron-withdrawing group, influencing the electronic transitions. [1] The absorption peaks of nitrophenols are also significantly blue-shifted in their protonated forms compared to their deprotonated (phenolate) forms.[4]
¹ H NMR (ppm)	Methyl (CH ₃): ~2.2 ppm Aromatic (Ar-H): δ 8.1–8.3 ppm[1]	Methyl (CH ₃): ~2.2 ppm Aromatic (Ar-H): ~8.0 ppm (Specific shifts depend on solvent)[5]	The chemical shifts of the aromatic protons are influenced by the electronic nature of the para-substituent (-NO vs. -NO ₂).

Key IR Bands (cm ⁻¹)	Data available on NIST database.[6]	Key bands for p-nitrophenol include: ~1575 (νC=C)~1335 (νNO ₂ symmetric)[7]~856 (δNO ₂)[7]	The most significant difference lies in the vibrational modes of the nitroso vs. nitro group. The nitro group shows characteristic symmetric and asymmetric stretching frequencies.
	Key bands include O-H, C=C (aromatic), and N=O stretching.		

Experimental Protocols & Methodologies

The data presented in this guide are based on established spectroscopic and synthetic methods. The following protocols provide a general overview of the experimental procedures.

Synthesis Protocols

a) Synthesis of **2,6-Dimethyl-4-nitrosophenol**: The standard method involves the direct nitrosation of 2,6-dimethylphenol.[1] The reaction is typically performed using a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium (e.g., with HCl or H₂SO₄). The acid reacts with sodium nitrite in situ to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺). This ion attacks the electron-rich aromatic ring of 2,6-dimethylphenol at the para position to yield the final product.[1]

b) Synthesis of 2,6-Dimethyl-4-nitrophenol: This isomer is synthesized through the nitration of 2,6-dimethylphenol. A common laboratory method involves using a nitrating agent such as Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in an organic solvent like acetone.[8] The reaction mixture is stirred at room temperature or under reflux. Upon completion, the product is purified using filtration and silica gel chromatography.[8]

Spectroscopic Analysis Protocols

a) UV-Vis Spectroscopy: Samples are dissolved in a suitable UV-transparent solvent, such as methanol, ethanol, or water.[4] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200–800 nm. For pH-dependent

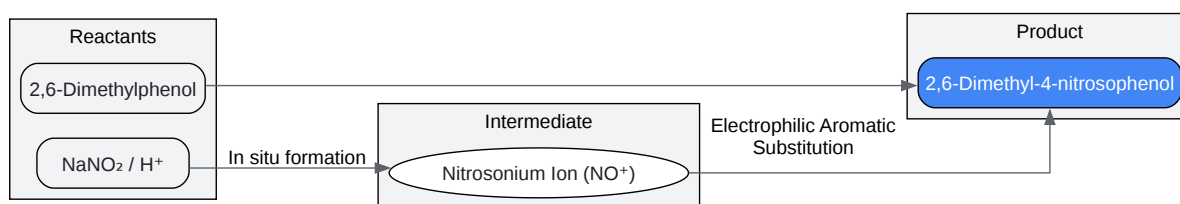
studies, buffered solutions are used to maintain a constant pH and observe spectral shifts between the protonated and deprotonated species.[4]

b) Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[9] For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[2] Alternatively, the KBr pellet method can be used. The spectrum is scanned over the mid-infrared range (typically 4000–400 cm^{-1}).

c) Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[9] A few milligrams of the sample are dissolved in a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$).[5][9] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[9]

Visualized Pathways and Relationships

The following diagrams illustrate the synthesis of **2,6-Dimethyl-4-nitrosophenol** and the structural relationships between it and its isomers.



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